REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:10](Br)([CH3:13])([CH3:12])[CH3:11]>[OH-].[K+]>[C:10]([CH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)([CH3:13])([CH3:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
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42 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
139.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Br
|
Name
|
|
Quantity
|
308 nL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
vigorously stirred for two hours (a pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced in this order, at room temperature, in a 1 L
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
WAIT
|
Details
|
Total reaction time is 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with technical hexane (3×200mL)
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure (rotovac)
|
Type
|
DISTILLATION
|
Details
|
the resulting dark brown viscous liquid was distilled at 1 mmHg
|
Type
|
CUSTOM
|
Details
|
collecting the fraction
|
Type
|
CUSTOM
|
Details
|
boiling between 70 and 80° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |